molecular formula C11H15ClFNO B13288962 4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol

4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13288962
M. Wt: 231.69 g/mol
InChI Key: QRYLIHARUMHJCO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H15ClFNO. Its structure features a butanol backbone and a phenyl moiety with chloro and fluoro substituents, suggesting significant potential for biological activity. This article explores its biological effects, focusing on enzyme inhibition, receptor binding, and potential therapeutic applications.

The compound's unique substitution pattern may enhance its binding affinity to specific biological targets. The presence of both chloro and fluoro groups is hypothesized to influence its pharmacological properties.

Property Value
Molecular FormulaC11H15ClFNO
Molecular Weight231.7 g/mol
IUPAC NameThis compound
InChI KeyOJRAUKSODCZXGR-UHFFFAOYSA-N

The mechanism by which this compound exerts its biological effects likely involves interactions with enzymes or receptors involved in various biochemical pathways. Initial studies suggest that it may act as an inhibitor of certain enzymes, potentially displaying anti-inflammatory or anti-cancer properties.

Enzyme Inhibition

Preliminary research indicates that compounds structurally similar to this compound may inhibit histone deacetylases (HDACs). A related study on HDAC inhibitors showed that fluorine substitution can enhance selectivity and potency against HDAC3, with implications for cancer therapy .

Receptor Binding

The compound's structural features may facilitate binding to specific receptors, enhancing its therapeutic potential. For instance, the presence of halogen atoms (chlorine and fluorine) is known to improve the lipophilicity and bioavailability of drug candidates, which could lead to better receptor interaction and efficacy in vivo.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • HDAC Inhibition : A study found that a fluorinated derivative exhibited potent HDAC3 inhibition with an IC50 value of 95.48 nM. This suggests a potential pathway for anti-cancer activity through modulation of gene expression .
  • Antitumor Activity : Research on related compounds indicated significant antiproliferative effects against HepG2 cancer cells, with IC50 values showing improved efficacy compared to standard treatments like SAHA .
  • Enzyme Interaction Studies : Investigations into enzyme interactions have shown that compounds with similar structural motifs can inhibit key metabolic pathways, leading to potential applications in treating metabolic disorders .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable.

Compound Name Molecular Formula Unique Features
3-(2-Chloro-6-fluorophenyl)butan-2-olC10H12ClFOSimilar substitution pattern; lacks amino group
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}ethan-1-olC9H12ClFNOShorter carbon chain; used as an intermediate in synthesis
3-(4-Fluorophenyl)butan-2-olC10H12FNOLacks chlorine; retains fluorine; used in similar applications

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15ClFNO/c1-8(15)5-6-14-7-9-10(12)3-2-4-11(9)13/h2-4,8,14-15H,5-7H2,1H3

InChI Key

QRYLIHARUMHJCO-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=C(C=CC=C1Cl)F)O

Origin of Product

United States

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